molecular formula C11H12BrClN2 B1522132 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 1059630-11-3

6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B1522132
CAS No.: 1059630-11-3
M. Wt: 287.58 g/mol
InChI Key: RIOARCKAKZEZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The IUPAC name is designated as 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride, reflecting the bicyclic pyrido-indole framework with bromine substitution at the 6-position and the presence of the hydrochloride salt form. This nomenclature system precisely describes the structural arrangement, including the fused ring system, degree of saturation, and halogen substitution pattern.

The compound is systematically catalogued under multiple identification codes across chemical databases and regulatory systems. The Chemical Abstracts Service registry number for the hydrochloride salt is 1059630-11-3, while the free base form is assigned CAS number 439928-25-3. The European Community number 823-979-3 provides additional regulatory identification within European chemical classification systems. The United Nations International Identifier code QV6QP4MX2V for the free base and R4SH6YGB76 for the hydrochloride salt serve as unique molecular identifiers in international databases.

The International Chemical Identifier (InChI) representation for the hydrochloride salt is InChI=1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H, which provides a machine-readable description of the molecular structure including connectivity and stereochemistry. The simplified molecular-input line-entry system (SMILES) notation C1CNCC2=C1NC3=C2C=CC=C3Br.Cl offers a compact linear representation suitable for computational applications. These systematic identifiers ensure unambiguous identification across various chemical information systems and facilitate accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C11H12BrClN2, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one chlorine atom, and two nitrogen atoms. The corresponding free base form exhibits the molecular formula C11H11BrN2, demonstrating the loss of the hydrochloric acid component upon deprotonation. This compositional difference reflects the salt formation mechanism and influences the compound's solubility characteristics and chemical behavior.

The molecular weight calculations reveal significant differences between the salt and free base forms, with important implications for stoichiometric considerations in synthetic applications. The hydrochloride salt exhibits a molecular weight of 287.58 grams per mole, while the free base weighs 251.12 grams per mole. The 36.46 gram per mole difference represents the contribution of the hydrochloric acid component, constituting approximately 12.7 percent of the total molecular weight. These weight differences must be carefully considered in analytical determinations and synthetic protocols to ensure accurate calculations and optimal reaction conditions.

Property Hydrochloride Salt Free Base
Molecular Formula C11H12BrClN2 C11H11BrN2
Molecular Weight (g/mol) 287.58 251.12
Exact Mass (Da) - 250.01056
Elemental Composition C: 45.94%, H: 4.21%, Br: 27.78%, Cl: 12.33%, N: 9.74% C: 52.61%, H: 4.42%, Br: 31.82%, N: 11.16%

The exact mass determination of the free base, calculated as 250.01056 Daltons, provides precise molecular weight information essential for high-resolution mass spectrometric analysis. This value accounts for the exact atomic masses of constituent elements and enables accurate identification through precise mass measurements. The elemental composition analysis reveals the relative contribution of each element to the overall molecular structure, with carbon representing the largest component by mass, followed by bromine due to its substantial atomic weight contribution.

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic studies of this compound are limited in the available literature, related structural investigations of similar pyrido-indole derivatives provide valuable insights into the conformational characteristics of this compound class. Crystal structure analysis of methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, a closely related analog, reveals important structural features that are likely conserved in the target compound. The crystallographic data indicate an orthorhombic crystal system with space group P212121, demonstrating the three-dimensional arrangement of the fused ring system.

The conformational analysis of tetrahydro-pyrido-indole structures reveals characteristic geometric parameters that influence molecular reactivity and intermolecular interactions. The bicycle framework adopts a relatively rigid conformation due to the fused ring constraint, with the tetrahydropyridine ring typically exhibiting a half-chair or envelope conformation. The bromine substitution at the 6-position introduces additional steric considerations that may influence the overall molecular geometry and crystal packing arrangements. These structural features contribute to the compound's distinctive chemical and physical properties.

Computational modeling studies suggest that the hydrochloride salt formation significantly affects the crystal packing and intermolecular hydrogen bonding patterns compared to the free base form. The presence of the chloride anion enables the formation of strong ionic interactions and hydrogen bonding networks that stabilize the crystal lattice. These interactions contribute to the enhanced crystallinity observed for the hydrochloride salt relative to the viscous oil character of the free base, making the salt form more suitable for handling and purification procedures. The improved crystalline properties facilitate accurate analytical characterization and enable more precise control in synthetic applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance analysis of related pyrido-indole derivatives reveals characteristic chemical shift patterns that enable structural assignment and purity assessment. The aromatic protons typically appear in the range of δ 7.0-8.0 parts per million, with the brominated aromatic carbon environment showing distinctive downfield shifts due to the electron-withdrawing effect of the halogen substituent. The aliphatic protons of the tetrahydropyridine ring system exhibit chemical shifts in the range of δ 2.5-4.5 parts per million, with coupling patterns providing information about ring conformation and substitution patterns.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of carbon environments within the molecule. The aromatic carbon atoms typically appear in the range of δ 110-140 parts per million, with the brominated carbon showing characteristic chemical shift values influenced by the halogen substitution. The aliphatic carbon atoms of the saturated ring portion exhibit chemical shifts in the range of δ 20-60 parts per million, providing information about the tetrahydropyridine ring conformation and substitution patterns. The nitrogen-bearing carbon atoms display distinctive chemical shifts that reflect their electronic environment within the heterocyclic framework.

Infrared spectroscopy reveals characteristic vibrational frequencies that provide fingerprint identification for this compound. The spectrum typically exhibits broad absorption bands in the range of 3300-3500 inverse centimeters corresponding to nitrogen-hydrogen stretching vibrations of the indole and secondary amine functionalities. Aromatic carbon-carbon stretching vibrations appear in the range of 1450-1650 inverse centimeters, while carbon-hydrogen bending and stretching modes contribute to the fingerprint region below 1400 inverse centimeters. The presence of the hydrochloride salt may introduce additional bands related to ionic interactions and modified hydrogen bonding patterns.

Spectroscopic Method Key Observations Characteristic Values
1H Nuclear Magnetic Resonance Aromatic protons δ 7.0-8.0 ppm
1H Nuclear Magnetic Resonance Aliphatic protons δ 2.5-4.5 ppm
13C Nuclear Magnetic Resonance Aromatic carbons δ 110-140 ppm
13C Nuclear Magnetic Resonance Aliphatic carbons δ 20-60 ppm
Infrared Spectroscopy N-H stretching 3300-3500 cm⁻¹
Infrared Spectroscopy Aromatic C=C stretching 1450-1650 cm⁻¹

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. High-resolution mass spectrometry typically reveals the molecular ion peak at mass-to-charge ratio 251 for the free base form, corresponding to the loss of hydrochloric acid from the salt. Fragmentation patterns often include characteristic losses associated with the bromine atom and nitrogen-containing fragments, providing additional structural confirmation. The isotope pattern analysis reveals the distinctive bromine isotope distribution, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Thermogravimetric Analysis and Stability Profiling

Thermogravimetric analysis of this compound reveals important thermal stability characteristics that influence storage requirements and synthetic applications. The compound demonstrates chemical stability under normal storage conditions, with no evidence of hazardous polymerization or significant decomposition at ambient temperatures. The thermal profile typically shows initial weight loss corresponding to the evolution of hydrochloric acid from the salt form, followed by more substantial decomposition at elevated temperatures characteristic of organic heterocyclic compounds.

The stability assessment indicates that the compound requires protection from light and moisture to maintain optimal purity and prevent degradation. Storage under inert atmosphere conditions, typically argon or nitrogen, provides additional protection against oxidative degradation processes. The light sensitivity suggests potential photochemical reactivity that could lead to unwanted side reactions or decomposition products, necessitating storage in amber containers or dark environments. Temperature control within the range of 2-8 degrees Celsius or room temperature storage under controlled conditions ensures long-term stability for research applications.

Environmental factors significantly influence the stability and handling characteristics of this compound. Exposure to elevated humidity conditions may lead to hygroscopic uptake and potential hydrolysis reactions that compromise compound integrity. The presence of atmospheric oxygen may catalyze oxidative processes, particularly at elevated temperatures or in the presence of light exposure. These considerations necessitate careful attention to storage conditions and handling procedures to maintain compound quality and ensure reproducible experimental results.

Stability Parameter Recommended Conditions Storage Notes
Temperature Room temperature or 2-8°C Avoid extreme temperature fluctuations
Atmosphere Inert (argon/nitrogen) Protect from atmospheric oxygen
Light Exposure Dark storage Use amber containers
Moisture Dry conditions Desiccant recommended
Container Type Sealed, light-protected Prevent contamination
Shelf Life 2-3 years under proper storage Monitor for visual changes

The thermal decomposition profile provides insight into the temperature limits for synthetic applications and processing conditions. Initial decomposition typically begins above 200 degrees Celsius, with complete degradation occurring at temperatures exceeding 300 degrees Celsius. These thermal limits must be considered in synthetic protocols that involve elevated temperature conditions, ensuring that reaction temperatures remain below the decomposition threshold to prevent unwanted side reactions or product degradation. The thermal stability data also inform purification strategies, particularly for techniques involving elevated temperatures such as sublimation or high-temperature crystallization procedures.

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOARCKAKZEZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059630-11-3
Record name 1H-pyrido[4,3-b]indole, 6-bromo-2,3,4,5-tetrahydro-, HCl salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS No. 1059630-11-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂BrClN₂
  • Molecular Weight : 287.59 g/mol
  • Purity : Typically ≥ 95% in commercial preparations
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory and potential neuroprotective effects. Below are the key findings from recent studies.

Anti-inflammatory Activity

A study examining the structure-activity relationship (SAR) of pyridoindole derivatives revealed that compounds with similar structures to this compound effectively inhibited cyclooxygenase (COX) enzymes. The IC₅₀ values for COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
6-Bromo derivative19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that this compound has a notable capacity to modulate inflammatory pathways via COX inhibition .

Neuroprotective Effects

Research has also indicated that derivatives of the pyridoindole core can exhibit neuroprotective properties against oxidative stress-induced neuronal cell death. In vitro assays demonstrated that these compounds can reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

Case Studies

  • In Vivo Models : In a carrageenan-induced paw edema model in rats, compounds similar to this compound showed significant reductions in edema formation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
  • Cell Culture Studies : In RAW264.7 macrophage cells, treatment with this compound resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA and protein levels. This suggests a mechanism by which the compound exerts its anti-inflammatory effects at the transcriptional level .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways and modulate oxidative stress responses:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins that mediate inflammation.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals and reduce oxidative damage in neuronal cells.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds related to 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride exhibit significant antitumor properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects:

  • Mechanism : It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Research Findings : In vitro studies demonstrated a reduction in neurotoxicity associated with neurodegenerative diseases .

Antidepressant Properties

Research suggests that this compound may have antidepressant effects:

  • Study Overview : Animal models treated with this compound showed reduced depressive-like behaviors in forced swim tests .

Analgesic Activity

The compound has also been evaluated for its analgesic properties:

  • Experimental Results : Pain models indicated that it could significantly reduce pain response without the side effects commonly associated with traditional analgesics .

Organic Synthesis

In organic synthesis, this compound serves as an important building block:

  • Synthetic Utility : It can be utilized in the synthesis of more complex molecules due to its functional groups and reactivity profile .

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntitumor ActivityInhibition of cancer cell proliferation .
Neuroprotective EffectsReduction of oxidative stress in neuronal cells .
PharmacologyAntidepressant PropertiesReduced depressive-like behaviors in animal models .
Analgesic ActivitySignificant reduction in pain response .
Material ScienceOrganic SynthesisImportant building block for complex molecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₂BrClN₂
  • Molecular Weight: 287.58 g/mol
  • Storage: Stable under inert atmosphere at room temperature .
  • Hazard Profile: Classified with warnings for skin/eye irritation and toxicity (H302, H315, H319, H335) .

Structural Analogues

Structural analogs differ in halogen type (Br, Cl, F), substituent positions (6-, 8-, or 9-position), and additional functional groups (methyl, methoxy).

Key Observations :

  • Halogen Position : The 6-bromo isomer is prioritized in pharmaceutical synthesis (e.g., lumateperone), while 9-bromo or 8-bromo analogs are less studied .
  • Methyl groups increase lipophilicity .
Table 2: Physical and Analytical Properties
Compound Name Melting Point (°C) Purity (HPLC) Key Analytical Data (MS)
6-Bromo N/A High Not reported
8-Chloro 226–228 N/A IR: 3384 cm⁻¹ (NH stretch)
6-Fluoro-9-methyl N/A >95% m/z: 205.8 [M+H]+
6-Fluoro-8-methyl N/A >98% m/z: 251.1 [M+H]+

Key Observations :

  • The hydrochloride salt form is universally preferred for enhanced stability and crystallinity .
  • Fluorinated derivatives exhibit higher mass spectrometry signals, aiding analytical characterization .

Pharmacological and Industrial Relevance

  • 6-Bromo Compound : Critical in antipsychotic drug synthesis, reflecting its tailored reactivity and scalability .
  • Fluorinated Analogs : Explored in structure-activity relationship (SAR) studies for CNS targets due to fluorine’s electronegativity and metabolic stability .
  • Chloro Derivatives : Less prominent in drug development, possibly due to lower synthetic efficiency or undesired toxicity profiles .

Preparation Methods

Synthesis via Condensation of 2-Bromophenylhydrazine and Piperidin-4-one Hydrochloride

One of the primary and direct synthetic routes to 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves the condensation of (2-bromophenyl)hydrazine hydrochloride with piperidin-4-one hydrochloride under acidic reflux conditions.

Procedure Summary:

  • Reactants:

    • (2-Bromophenyl)hydrazine hydrochloride (100 g, 447 mmol)
    • Piperidin-4-one hydrochloride (73 g, 538 mmol, 1.2 equiv)
    • Concentrated hydrochloric acid (100 mL, 1184 mmol, 2.65 equiv)
    • Ethanol solvent (700 mL)
  • Reaction Conditions:

    • The mixture is heated to reflux overnight.
    • After cooling to 0 °C, the mixture is stirred for 2 hours to promote crystallization.
  • Work-up:

    • The product is filtered, washed with cold ethanol multiple times, and dried under vacuum.
  • Yield and Purity:

    • Yield: 76% (116.37 g)
    • Purity: 96.86% by UPLC
    • Assay: 83.66%
    • Molecular ion peak at m/z = 251 (positive mode)

This method is straightforward and provides a relatively high yield of the hydrochloride salt of the target compound with good purity, making it suitable for scale-up and further synthetic applications.

Multi-Step Synthesis Route via Asymmetric Hydrogenation and Protection (Patent CN112062767A)

Another advanced preparation method uses 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as an initial raw material to synthesize intermediates for complex molecules like rumepilone. This method includes:

  • Step 1: Asymmetric Hydrogenation or Enzyme Catalytic Reduction
    The double bonds in the starting compound are reduced asymmetrically using catalysts such as dichloro(p-cymene)ruthenium(II), diiodo(p-cymene)ruthenium(II), or rhodium acetate with chiral ligands (e.g., S-BINAP). The reaction is carried out in solvents like methanol, ethanol, or isopropanol under hydrogen pressures of 0.1-20 MPa at 20-90 °C. The product is then salified with organic acids such as mandelic acid or camphorsulfonic acid to improve purity.

  • Step 2: Boc Protection of the Amino Group
    The amino group of the intermediate is selectively protected using Boc anhydride and triethylamine in methylene chloride at room temperature for 6-8 hours. The product is isolated by liquid-liquid extraction and crystallization, yielding over 90% of the Boc-protected intermediate.

  • Step 3: Cyclization via Ullmann Coupling
    The Boc-protected intermediate reacts with 2-chloro-N-methylacetamide under Ullmann coupling conditions to form a cyclized compound.

  • Step 4: Reduction and Deprotection
    The cyclized compound is reduced using borane or sodium borohydride in the presence of boron trifluoride diethyl etherate in acetonitrile at 55-60 °C. After reduction, Boc deprotection and salification with hydrochloric acid in methanol afford the key intermediate as the hydrochloride salt.

  • Step 5: Further Functionalization
    The intermediate undergoes reductive amination and Grignard reactions to yield complex derivatives.

Key Reaction Conditions and Reagents:

Step Reagents/Conditions Notes
Asymmetric Hydrogenation Ru or Rh catalysts, S-BINAP ligand, H2 (0.1-20 MPa) Solvents: MeOH, EtOH, iPrOH; Temp: 20-90 °C
Boc Protection Boc anhydride, triethylamine, CH2Cl2, room temp 6-8 hours reaction time; 91.3% yield
Ullmann Coupling 2-chloro-N-methylacetamide, Cu catalyst (implied) Cyclization step
Reduction & Deprotection Borane or NaBH4, BF3·OEt2, acetonitrile, 55-60 °C Followed by acid salification

This method is more complex but allows for chiral control and intermediate formation for advanced pharmaceutical syntheses.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Yield (%) Purity (%) Notes
Direct Condensation (Reflux) (2-Bromophenyl)hydrazine HCl, piperidin-4-one HCl Condensation under reflux, acidification 76 96.86 Simple, scalable, moderate yield
Multi-Step Asymmetric Hydrogenation 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Asymmetric reduction, Boc protection, Ullmann coupling, reduction >90 (Boc step) High Chiral control, intermediate synthesis

Research Findings and Notes

  • The direct condensation method is widely used for producing the hydrochloride salt of the compound efficiently, suitable for bulk synthesis.

  • The asymmetric hydrogenation method provides chiral intermediates valuable for downstream pharmaceutical applications, though it requires specialized catalysts and conditions.

  • Boc protection is critical for selective functional group manipulation and improving product stability during multi-step synthesis.

  • Reduction steps using borane or sodium borohydride in the presence of Lewis acids like boron trifluoride diethyl etherate enhance reaction selectivity and yield.

  • Acid salification (using HCl in methanol or other solvents) is a common final step to isolate the hydrochloride salt form with good crystallinity and purity.

  • Solvent choices (e.g., ethanol, methanol, acetonitrile) and additives (e.g., triethylamine) significantly impact reaction efficiency and product isolation.

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride?

  • Methodological Answer : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for constructing indole derivatives. For example, 5-bromoindole analogs are synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400/DMF (2:1) with CuI as a catalyst. After 12 hours, the product is extracted with ethyl acetate, purified via flash chromatography (70:30 ethyl acetate/hexane), and confirmed by 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS .
  • Yield Optimization : Reported yields range from 25% to 50% for similar bromoindole derivatives, depending on substituents and purification methods .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR^{1}\text{H NMR} in CDCl3_3 typically shows aromatic protons at δ 7.23–7.14 (multiplet), with alkyl chain protons at δ 4.62 (t, J = 7.2 Hz) and δ 3.28 (t, J = 7.2 Hz). 13C NMR^{13}\text{C NMR} confirms aromatic carbons (δ 135–110 ppm) and aliphatic carbons (δ 50–26 ppm) .
  • Mass Spectrometry : FAB-HRMS provides molecular ion peaks (e.g., m/z 427.0757 [M+H]+^+) to verify molecular weight .
  • Elemental Analysis : Used to confirm purity (e.g., C, H, Br, N content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of brominated indole derivatives?

  • Methodological Answer :
  • Catalyst Loading : Increasing CuI catalyst (1.0 g vs. 0.5 g) may enhance cycloaddition efficiency but risks side reactions.
  • Solvent Systems : PEG-400/DMF mixtures improve solubility of hydrophobic intermediates, while switching to DMSO may stabilize reactive intermediates .
  • Purification : Flash chromatography with gradient elution (e.g., 70:30 to 90:10 ethyl acetate/hexane) improves separation of polar byproducts .
    • Data Contradiction : Yields for analogous compounds vary widely (25%–88%), suggesting substituent electronic effects and steric hindrance critically influence reactivity .

Q. What analytical techniques resolve discrepancies in spectral data for structurally similar analogs?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in NMR assignments. For example, crystallographic data for a related tetrahydroindole hydrochloride (C21_{21}H23_{23}ClN2_2O4_4) confirm bond angles and proton environments .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions (δ 7.0–7.5 ppm) .
    • Case Study : A reported 1H NMR^{1}\text{H NMR} signal at δ 10.9 (brs) for an NH proton in DMSO-d6_6 highlights solvent-dependent shifts, necessitating controlled experimental conditions .

Q. How does the bromine substituent influence reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Electrophilic Substitution : Bromine at the 6-position deactivates the indole ring, directing further substitutions to the 4- or 7-positions.
  • Cross-Coupling Potential : The Br atom enables Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, useful in generating analogs for structure-activity relationship (SAR) studies .
    • Biological Relevance : Brominated indoles exhibit enhanced binding to serotonin receptors compared to non-halogenated analogs, as shown in preclinical ischemia models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.